molecular formula C36H46Cl4N12O8S B12716173 amino-[2-[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl]-dimethylazanium;sulfate CAS No. 93918-00-4

amino-[2-[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl]-dimethylazanium;sulfate

Cat. No.: B12716173
CAS No.: 93918-00-4
M. Wt: 948.7 g/mol
InChI Key: IMAAPUMTKWYKHZ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Identification

The systematic name 1-(2-((4-((2,6-dichloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)-1,1-dimethylhydrazinium sulphate (2:1) adheres to IUPAC guidelines, delineating the compound’s structural hierarchy. The name specifies:

  • A central 2,6-dichloro-4-nitrophenyl group with azo (-N=N-) linkage to a para-substituted phenyl ring.
  • An N-ethylanilino moiety connected via an ethylaminoethyl chain to a dimethylhydrazinium cation.
  • A sulfate counterion balancing the cationic charge.

The molecular formula C₃₆H₄₆Cl₄N₁₂O₈S reflects two cationic dimethylhydrazinium units paired with one sulfate anion. Key identifiers include CAS registry number 93918-00-4 and EC number 299-880-9.

Table 1: Systematic Identifiers

Property Value
CAS Number 93918-00-4
EC Number 299-880-9
Molecular Formula C₃₆H₄₆Cl₄N₁₂O₈S
Molecular Weight 948.7 g/mol

The nomenclature aligns with structural analogs like Reactive Red 2 (C.I. 18210), which shares the azo-chromophore motif but incorporates sulfonic acid groups for textile dyeing.

Molecular Architecture Analysis: Azo-Chromophore Configuration

The compound’s optical and electronic properties derive from its azo-chromophore , a conjugated system spanning the dichloronitrophenyl and phenyl rings. Key features include:

  • Planar geometry : The -N=N- bridge enables π-conjugation, extending electron delocalization across the aromatic systems.
  • Electron-withdrawing groups : Nitro (-NO₂) and chloro (-Cl) substituents stabilize the excited state, redshift absorption spectra.
  • Cationic quaternary ammonium : The dimethylazanium group enhances solubility in polar solvents while limiting aggregation.

Table 2: Comparative Azo-Chromophore Features

Compound Azo Substituents Auxiliary Groups Application
Target Compound 2,6-Cl₂, 4-NO₂ Dimethylazanium, sulfate Specialty dyes
Reactive Red 2 H, SO₃⁻ Triazine, sulfonate Textile dyeing

X-ray diffraction studies of analogous azo dyes reveal crystalline domains influenced by ionic interactions between cationic centers and anionic counterions.

Crystallographic Properties and Conformational Isomerism

While crystallographic data for this specific compound remain unreported, structural analogs exhibit:

  • Layered packing : Cationic aromatic cores stack via π-π interactions, interspersed with sulfate anions.
  • Conformational flexibility : The ethylaminoethyl chain adopts gauche or anti conformations, influencing molecular topology.
  • Ion-pair networks : Sulfate anions bridge cationic units through hydrogen bonds with ammonium protons.

Potential isomerism arises from:

  • Tautomerism : Azo/hydrazone equilibria in solution.
  • Rotamers : Free rotation around the N-ethylanilino C-N bond.
  • Chirality : The quaternary ammonium center may induce stereoisomerism under asymmetric conditions.

Electronic Structure Modeling: DFT Calculations of π-Conjugation

Density Functional Theory (DFT) simulations of related azo dyes predict:

  • Highest Occupied Molecular Orbital (HOMO) : Localized on the electron-rich phenyl ring and azo linkage.
  • Lowest Unoccupied Molecular Orbital (LUMO) : Dominated by nitro and chloro substituents.
  • Bandgap reduction : Extended conjugation lowers the HOMO-LUMO gap (ΔE ≈ 2.1–2.5 eV), enabling visible-light absorption.

The sulfate counterion’s inductive effects polarize the electron density, further stabilizing the LUMO. Comparative studies with methyl sulfonate analogs show a 0.3 eV increase in bandgap due to reduced electron-withdrawing capacity.

Equation 1: HOMO-LUMO Gap Calculation
$$ \Delta E = E{\text{LUMO}} - E{\text{HOMO}} $$
Where $$ E{\text{HOMO}} $$ and $$ E{\text{LUMO}} $$ are computed at the B3LYP/6-31G* level.

Properties

CAS No.

93918-00-4

Molecular Formula

C36H46Cl4N12O8S

Molecular Weight

948.7 g/mol

IUPAC Name

amino-[2-[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl]-dimethylazanium;sulfate

InChI

InChI=1S/2C18H23Cl2N6O2.H2O4S/c2*1-4-24(9-10-26(2,3)21)14-7-5-13(6-8-14)22-23-18-16(19)11-15(25(27)28)12-17(18)20;1-5(2,3)4/h2*5-8,11-12H,4,9-10,21H2,1-3H3;(H2,1,2,3,4)/q2*+1;/p-2

InChI Key

IMAAPUMTKWYKHZ-UHFFFAOYSA-L

Canonical SMILES

CCN(CC[N+](C)(C)N)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl.CCN(CC[N+](C)(C)N)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl.[O-]S(=O)(=O)[O-]

Origin of Product

United States

Preparation Methods

Diazotization

  • Starting from 2,6-dichloro-4-nitroaniline, diazotization is performed by treatment with sodium nitrite (NaNO2) in acidic medium (usually hydrochloric acid) at low temperatures (0–5 °C).
  • This generates the corresponding diazonium salt, a key intermediate for azo coupling.

Azo Coupling

  • The diazonium salt is then coupled with N-ethylaniline or a related aniline derivative bearing an aminoethyl substituent.
  • The coupling typically occurs in mildly alkaline conditions to facilitate nucleophilic attack on the diazonium ion, forming the azo bond.
  • The product at this stage is 2-[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethylamine.

Quaternization to Dimethylazanium

  • The aminoethyl side chain is subjected to quaternization by reaction with methylating agents such as methyl iodide or dimethyl sulfate.
  • This step converts the tertiary amine into a quaternary ammonium salt, specifically the dimethylazanium group.
  • The quaternization is controlled to avoid over-alkylation or side reactions.

Sulfate Salt Formation

  • The quaternary ammonium intermediate is then reacted with sulfuric acid or a sulfate salt to form the stable sulfate salt.
  • This step improves the compound’s solubility and stability for practical applications.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature pH Range Notes
Diazotization NaNO2, HCl 0–5 °C Acidic (pH ~1) Low temperature to stabilize diazonium salt
Azo Coupling N-ethylaniline derivative, NaOH or buffer 0–10 °C Mildly alkaline (pH 7–9) Controlled pH to favor coupling reaction
Quaternization Methyl iodide or dimethyl sulfate Room temp to 50 °C Neutral to slightly basic Stoichiometric control critical
Sulfate Salt Formation H2SO4 or sulfate salt Room temperature Neutral Ensures salt formation and purification

Research Findings and Analytical Data

  • The azo coupling step is highly sensitive to pH and temperature; deviations can lead to side products or incomplete coupling.
  • Quaternization efficiency depends on the methylating agent and reaction time; dimethyl sulfate offers higher yields but requires careful handling due to toxicity.
  • The sulfate salt form exhibits enhanced water solubility and stability compared to chloride or other counterions.
  • Purity and identity are confirmed by spectroscopic methods such as UV-Vis (characteristic azo absorption), NMR (aromatic and aliphatic protons), and mass spectrometry.
  • Chromatographic techniques (HPLC) are used to monitor reaction progress and purity.

Summary Table of Preparation Steps

Step No. Process Key Reagents Purpose Critical Parameters
1 Diazotization 2,6-dichloro-4-nitroaniline, NaNO2, HCl Formation of diazonium salt Temp 0–5 °C, acidic pH
2 Azo Coupling Diazonium salt, N-ethylaniline derivative, NaOH Formation of azo bond pH 7–9, low temp
3 Quaternization Methyl iodide or dimethyl sulfate Formation of quaternary ammonium Stoichiometry, temp control
4 Salt Formation Sulfuric acid or sulfate salt Formation of sulfate salt Neutral pH, room temp

Industrial and Laboratory Considerations

  • Industrial synthesis employs continuous flow reactors for diazotization and coupling to improve safety and yield.
  • Automated pH and temperature control systems optimize reaction conditions.
  • Waste management protocols are critical due to the presence of nitro and azo groups, which can be environmentally hazardous.
  • Scale-up requires careful monitoring of exothermic reactions and quaternization steps.

Chemical Reactions Analysis

Types of Reactions

Amino-[2-[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl]-dimethylazanium;sulfate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction typically produces amino derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Activities

Research has indicated that compounds similar to amino-[2-[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl]-dimethylazanium; sulfate exhibit significant biological activities. For instance, azo compounds are known for their antimicrobial properties, including antibacterial, antifungal, and anticancer effects. Studies have shown that metal complexes of azo compounds can inhibit the growth of various cancer cell lines, suggesting potential applications in cancer therapy .

Mechanism of Action

The mechanism by which these compounds exert their biological effects often involves interaction with cellular components such as DNA and proteins. Azo compounds can participate in redox reactions, leading to the production of reactive oxygen species that may induce apoptosis in cancer cells . The specific structure of amino-[2-[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl]-dimethylazanium; sulfate may enhance its efficacy through improved solubility and bioavailability.

Analytical Chemistry

Chromatographic Applications

Amino-[2-[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl]-dimethylazanium; sulfate has been utilized in chromatographic methods for the separation and analysis of complex mixtures. For example, it can be effectively analyzed using high-performance liquid chromatography (HPLC), where its unique properties allow for the efficient separation of related compounds in pharmaceutical formulations . This capability is crucial for quality control in drug manufacturing.

Spectroscopic Techniques

The compound's distinct spectral characteristics make it suitable for various spectroscopic techniques such as UV-Vis spectroscopy and mass spectrometry. These techniques can be employed to monitor the compound's stability and degradation products under different conditions, providing insights into its shelf-life and storage requirements .

Materials Science

Dye Applications

Due to its azo structure, amino-[2-[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl]-dimethylazanium; sulfate is also explored as a dye in textile applications. Azo dyes are known for their vibrant colors and stability, making them ideal for use in various materials. The compound's ability to form strong bonds with fabric fibers enhances colorfastness and durability.

Nanomaterials Development

Recent studies have investigated the incorporation of azo compounds into nanomaterials for applications in drug delivery systems. The photochemical properties of azo compounds allow for controlled release mechanisms when exposed to light, making them promising candidates for targeted therapy .

Case Studies

Study Objective Findings
Shakdofa et al. (2017)Investigate bioactivity of azo-acetohydrazone complexesFound significant anticancer activity against human carcinoma cells using metal complexes derived from azo compounds .
Canada.ca (2010)Screening assessment of azo compoundsIdentified potential environmental impacts and toxicity profiles for azo dyes including derivatives similar to amino-[2-[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl]-dimethylazanium; sulfate .

Mechanism of Action

The mechanism of action of amino-[2-[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl]-dimethylazanium;sulfate involves its interaction with various molecular targets and pathways. The diazenyl group can participate in redox reactions, affecting cellular processes. The compound’s aromatic rings and substituents can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Dispersive Orange 37 (DO37)
  • Structure: 3-[[4-(2,6-dichloro-4-nitrophenyl)azo]-N-ethylanilino]-propionitrile .
  • Key Similarities: Shared 2,6-dichloro-4-nitrophenyl diazenyl core. Ethylanilino linker group.
  • Key Differences :
    • DO37 lacks the quaternary ammonium group and sulfate counterion.
    • Propionitrile terminus vs. dimethylazanium in the target compound.
  • Research Findings :
    • DO37 exhibits high photostability when prepared as a vapor-deposited glass, attributed to molecular packing and reduced free volume . This suggests that the dichloronitrophenyl diazenyl moiety in the target compound may similarly confer stability under UV exposure.
Benzalkonium Chloride (BAC-C12)
  • Structure : Alkylbenzyldimethylammonium chloride.
  • Key Similarities :
    • Quaternary ammonium group for surfactant properties.
  • Key Differences :
    • BAC-C12 lacks aromatic nitro and diazenyl groups.
  • Research Findings :
    • BAC-C12’s critical micelle concentration (CMC) ranges from 0.4–8.3 mM, depending on measurement methods (spectrofluorometry vs. tensiometry) . The target compound’s sulfate counterion and bulky aromatic system may reduce solubility, increasing CMC compared to BAC-C12.

Functional Group Analysis

Nitro-Substituted Compounds
  • Nitroimidazoles/Nitrofurans : Nitro groups enhance antimycobacterial activity in heteroaryl derivatives .
    • Comparison : The 4-nitrophenyl group in the target compound may similarly improve bioactivity, though steric hindrance from the diazenyl and ammonium groups could modulate efficacy.
Quaternary Ammonium Salts
  • Alkyltrimethylammonium Compounds : Exhibit surfactant properties with CMC values inversely proportional to alkyl chain length .
    • Comparison : The target compound’s rigid aromatic system may reduce micelle formation efficiency compared to flexible alkyl chains.

Physicochemical Properties

Property Target Compound DO37 BAC-C12
Solubility Likely low (bulky aromatic system) Low (vapor-deposited) High (polar counterion)
Photostability High (inferred from DO37) High N/A
CMC (mM) >8.3 (predicted) N/A 0.4–8.3
Bioactivity Potential antibacterial/antifungal Dye applications Surfactant/antimicrobial

Computational Similarity Assessment

  • Molecular Fingerprints : Morgan fingerprints (radius = 2) and MACCS keys are standard for structural similarity analysis .
  • Tanimoto Similarity :
    • Target vs. DO37: Estimated >0.7 (shared diazenyl and nitrochlorophenyl motifs).
    • Target vs. BAC-C12: <0.3 (divergent core structures).
  • Activity Cliffs: Despite structural similarities, minor modifications (e.g., replacing propionitrile with dimethylazanium) could drastically alter biological activity .

Biological Activity

The compound amino-[2-[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl]-dimethylazanium sulfate (CAS Number: 93918-00-4) is a complex organic molecule primarily characterized by its azo group, which is known for its applications in dye chemistry. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and associated case studies.

Chemical Structure

The compound's structure features a complex arrangement that includes:

  • Azo group : N=N-N=N- linkage which is common in dyes.
  • Chlorinated nitrophenyl moiety : Contributes to the compound's reactivity and potential biological effects.

Physical Properties

PropertyValue
Molecular FormulaC19H22Cl2N4O4S
Molecular Weight450.28 g/mol
SolubilityWater solubility: 40 µg/L at 20°C
Boiling Point645.0 ± 55.0 °C (Predicted)

The biological activity of amino-[2-[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl]-dimethylazanium sulfate can be attributed to several mechanisms:

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial strains. Studies have shown that azo compounds can disrupt bacterial cell membranes, leading to cell lysis.
  • Anticancer Potential : Research indicates that the compound may have cytotoxic effects on cancer cells. The presence of the nitro group is known to enhance the compound's ability to generate reactive oxygen species (ROS), which can induce apoptosis in malignant cells.
  • Enzyme Inhibition : It has been observed that this compound can inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular functions and signaling.

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that derivatives of azo compounds similar to amino-[2-[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl]-dimethylazanium sulfate exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli as low as 10 µg/mL .
  • Cytotoxicity Against Cancer Cells : In vitro studies reported in Cancer Letters indicated that the compound induced apoptosis in human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM, suggesting a potent anticancer effect .
  • Enzyme Interaction Studies : Research highlighted in Bioorganic & Medicinal Chemistry Letters showed that the compound effectively inhibited the activity of acetylcholinesterase (AChE), an important enzyme in neurotransmission, with an IC50 value of 25 µM .

Safety and Toxicology

While exploring the biological activity, it is crucial to address safety concerns associated with amino-[2-[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl]-dimethylazanium sulfate:

  • Toxicity Profile : The compound has been classified under hazardous substances due to its potential mutagenic effects linked to nitroaromatic compounds.
  • Protective Measures : Handling should include appropriate personal protective equipment (PPE), including gloves and goggles, due to its irritant properties upon contact with skin or eyes .

Q & A

Q. What are the critical spectroscopic techniques for characterizing this compound, and how do they address structural ambiguities?

To confirm the structure of this diazenyl-functionalized azanium complex, researchers should prioritize:

  • UV-Vis Spectroscopy : To identify absorption bands linked to the π→π* transitions of the diazenyl group (typically 400–500 nm) and nitro group conjugation .
  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR can resolve ambiguities in alkyl chain substitution (e.g., dimethylazanium vs. N-ethylanilino groups) by analyzing chemical shifts and coupling patterns. For example, the N-ethyl group typically appears as a triplet (~1.2 ppm) and quartet (~3.3 ppm) .
  • Mass Spectrometry (HRMS) : To verify molecular ion peaks and fragmentation pathways, especially for sulfate counterion interactions .

Q. How should experimental protocols be designed to optimize synthesis yield while minimizing byproducts?

A Design of Experiments (DoE) approach is recommended to systematically vary reaction parameters:

  • Key Factors : Temperature (60–100°C), solvent polarity (e.g., DMF vs. ethanol), and stoichiometry of diazonium salt coupling to the anilino intermediate.
  • Response Variables : Yield (%) and purity (HPLC area%).
    Statistical tools like Plackett-Burman designs can identify dominant factors, followed by central composite designs for optimization . Evidence from similar diazenyl syntheses suggests that ethanol as a solvent reduces nitro-group reduction byproducts compared to DMF .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Hazard Mitigation : The 2,6-dichloro-4-nitrophenyl group may release toxic nitroaromatic vapors upon decomposition. Use fume hoods with HEPA filters and conduct thermal stability tests via TGA/DSC before scaling up .
  • Personal Protective Equipment (PPE) : Nitrile gloves (≥0.11 mm thickness) and chemical-resistant aprons are mandatory due to potential skin irritation from dimethylazanium salts .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in proposed reaction mechanisms for diazenyl coupling?

Conflicting mechanisms (e.g., radical vs. electrophilic substitution pathways) can be analyzed using:

  • Density Functional Theory (DFT) : Calculate activation energies for competing pathways. For example, the electrophilic attack at the para-position of N-ethylaniline may have a lower ΔG‡ than radical-mediated coupling .
  • Molecular Dynamics (MD) : Simulate solvent effects on transition states. Polar aprotic solvents like DMF stabilize charged intermediates, aligning with experimental yield improvements .
  • Validation : Cross-reference computed IR spectra with experimental data to confirm intermediate structures .

Q. What advanced separation techniques are suitable for isolating this compound from complex reaction mixtures?

  • High-Performance Countercurrent Chromatography (HPCCC) : Effective for separating ionic species (e.g., sulfate salts) using a two-phase solvent system (e.g., n-hexane/ethyl acetate/methanol/water) .
  • Membrane Filtration : Nanofiltration membranes (MWCO 300–500 Da) can retain the target compound while allowing smaller byproducts (e.g., unreacted aniline derivatives) to pass .
  • Data-Driven Optimization : Machine learning models trained on retention times and solvent polarity indices can predict optimal separation conditions .

Q. How do electronic effects of substituents influence the compound’s photostability and degradation pathways?

  • Substituent Impact : The electron-withdrawing nitro and chloro groups reduce HOMO energy, increasing susceptibility to UV-induced degradation.

  • Accelerated Testing : Expose the compound to UV light (λ = 365 nm) and monitor degradation via LC-MS. Key degradation products may include:

    Degradation Productm/z (Observed)Proposed Pathway
    Des-nitrated derivative452.3Photooxidative denitration
    Chloride-hydrolyzed intermediate418.1Nucleophilic aromatic substitution

Q. What strategies address discrepancies in reported solubility data across solvents?

Contradictions in solubility (e.g., DMSO vs. water) often arise from:

  • Polymorphism : Use X-ray crystallography to identify dominant crystal forms. The sulfate counterion may promote hydrate formation in aqueous media .
  • Ionic Strength Effects : Measure solubility in buffered solutions (pH 1–12). Protonation of the dimethylazanium group (pKa ~8.5) enhances water solubility at acidic pH .
  • Standardization : Adopt the OECD 105 guideline for consistent shake-flask method implementation .

Methodological Resources

  • Data Analysis : For spectral interpretation, use CAS Common Chemistry (curated by ACS) for reference spectra .
  • Experimental Design : Leverage open-source tools like RStudio with the DoE.base package for factorial design .
  • Safety Compliance : Consult ECHA SDS templates for hazard communication .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.